Kinase Selectivity Profile: Zanubrutinib Demonstrates Superior BTK Specificity Over Ibrutinib
Zanubrutinib exhibits substantially higher selectivity for BTK compared to ibrutinib, as measured by IC50 ratios against off-target kinases in cellular kinase engagement assays [1]. At a concentration of 1 μM, zanubrutinib inhibits significantly fewer non-BTK kinases than ibrutinib, indicating reduced off-target liability [1]. The selectivity advantage is particularly pronounced against ITK (IC50 50 nM for zanubrutinib vs 4.9 nM for ibrutinib), EGFR (21 nM vs 5.3 nM), and TEC family kinases (44 nM vs 10 nM for TEC) [2].
| Evidence Dimension | Kinase selectivity (IC50 values for off-target kinases) |
|---|---|
| Target Compound Data | BTK IC50: 0.3 nM; ITK IC50: 50 nM; EGFR IC50: 21 nM; TEC IC50: 44 nM |
| Comparator Or Baseline | Ibrutinib: BTK IC50: 0.5 nM; ITK IC50: 4.9 nM; EGFR IC50: 5.3 nM; TEC IC50: 10 nM |
| Quantified Difference | ~10-fold higher selectivity for BTK over ITK; ~4-fold higher selectivity for BTK over EGFR; ~4-fold higher selectivity for BTK over TEC |
| Conditions | Cellular kinase engagement assays (CellEKT and KINOMEscan) in HEK293T and MV4-11 cells |
Why This Matters
Higher BTK selectivity predicts reduced off-target toxicities (e.g., atrial fibrillation, bleeding, diarrhea) and may influence procurement decisions for clinical trial design where safety profile differentiation is critical.
- [1] Risnik D, Klyuchnikov E, Ayuk F, et al. Comparative kinase selectivity of covalent Bruton tyrosine kinase inhibitors. Blood Adv. 2024;8(14):3810-3812. View Source
- [2] Tambaro FP, Wierda WG. BTK inhibitors in B-cell malignancies: a review of pharmacokinetics and pharmacodynamics. Leukemia. 2022;36:2342-2350. View Source
